

A Comparative Spectroscopic Analysis of 4-Nitroimidazole and 5-Nitroimidazole Isomers

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Compound of Interest

Compound Name:	<i>Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate</i>
Cat. No.:	B173110

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A comprehensive spectroscopic comparison of 4-nitroimidazole and 5-nitroimidazole is crucial for researchers and drug development professionals in distinguishing between these two closely related isomers. Their structural differences, arising from the position of the nitro group on the imidazole ring, give rise to distinct spectral fingerprints. This guide provides a detailed comparison of their spectroscopic properties based on experimental data from various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-nitroimidazole and 5-nitroimidazole.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the two isomers. The chemical shifts of the protons and carbons in the imidazole ring are significantly influenced by the position of the electron-withdrawing nitro group.

Compound	Spectroscopy	C2	C4	C5	H2	H4	H5
4-Nitroimidazole	¹³ C NMR (DMSO-d ₆)	122.65	146.68	138.17	-	-	-
	¹ H NMR (DMSO-d ₆)	-	-	8.22 (d, J = 1.4 Hz)	-	7.70 (d, J = 1.4 Hz)	-
5-Nitroimidazole Derivative (2-methyl-5-nitroimidazole)	¹³ C NMR	-	-	-	-	-	-
	¹ H NMR	-	-	-	8.0	-	-

Note: Direct comparable NMR data for the parent 5-nitroimidazole was not readily available in the cited sources. Data for a representative derivative, 2-methyl-5-nitroimidazole, is provided for illustrative purposes. The chemical shifts for 4-nitroimidazole derivatives are also documented.

IR Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecules. The characteristic stretching frequencies of the nitro group (N=O) are particularly important for identification.

Compound	N=O Asymmetric Stretch (cm ⁻¹)	N=O Symmetric Stretch (cm ⁻¹)
5-Nitroimidazole Derivatives	1519–1526	1360–1375
4-Nitrophenyl Imidazole Derivative	1513[1]	1336[1]

Note: The IR data is for derivatives of 5-nitroimidazole and a 4-nitrophenyl derivative of imidazole. While not the parent compounds, this data provides a general range for the characteristic nitro group absorptions.

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the nitro group affects the conjugation and, consequently, the absorption maxima (λ_{max}).

Compound	λ_{max} (nm)	Solvent/Conditions
4-Nitroimidazole	~300[2]	Aqueous solution[2]
5-Nitroimidazole Derivatives	~310-320	Not specified

Note: The UV spectra of various 5-nitroimidazole antimicrobials show absorption maxima in the range of 310-320 nm[3][4]. A direct comparison with the parent 5-nitroimidazole under the same conditions as 4-nitroimidazole is needed for a precise analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols based on the cited literature for the key spectroscopic techniques.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The samples are dissolved in a deuterated solvent, such as

dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

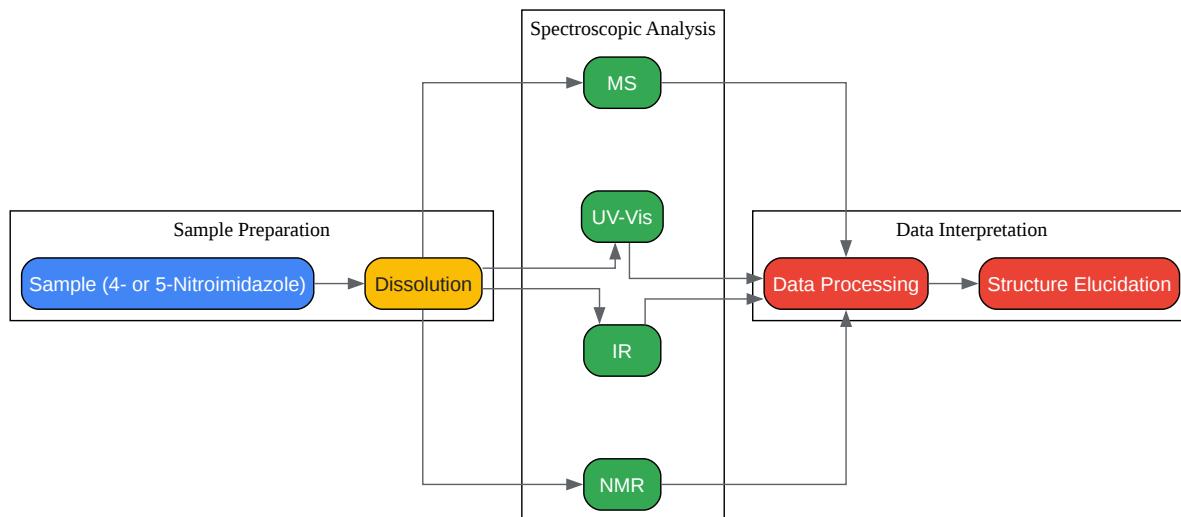
UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The samples are dissolved in a suitable solvent, such as water or ethanol, and the absorbance is measured over a wavelength range, typically from 200 to 400 nm.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electrospray ionization (ESI). The samples are introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the molecules.

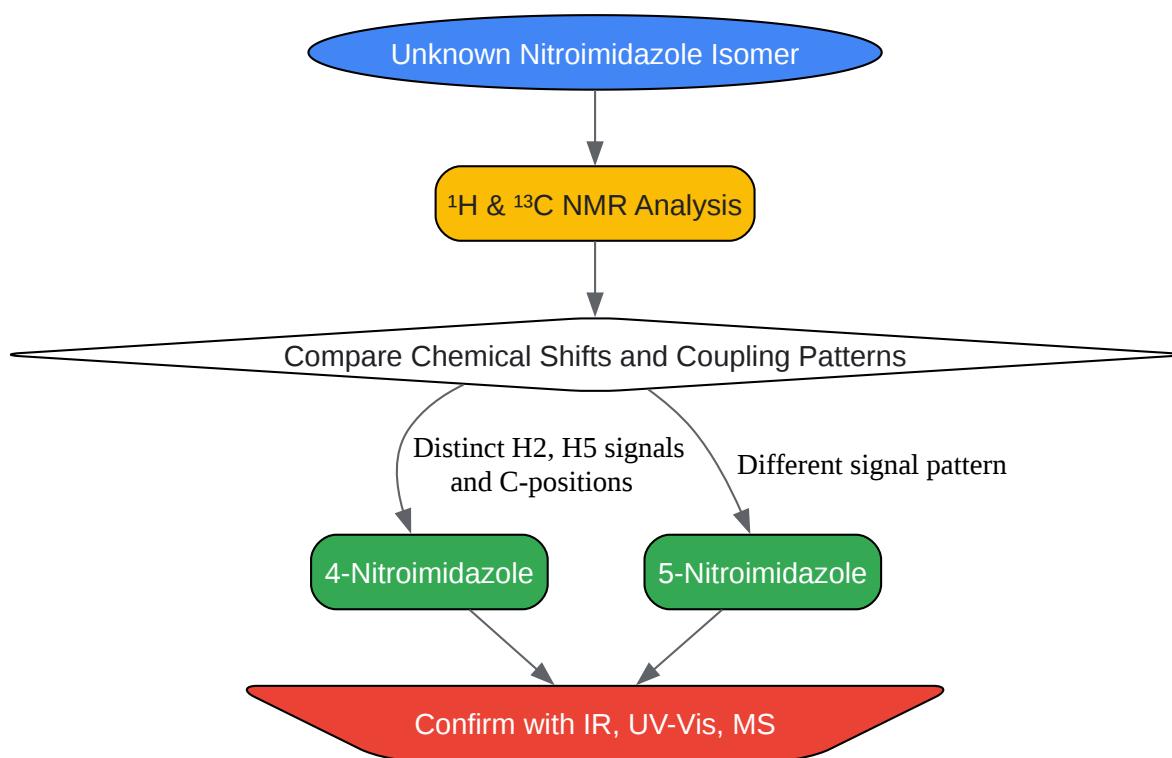
Visualizing the Analysis Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical approach to distinguishing between the 4-nitro and 5-nitroimidazole isomers.



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Caption: General workflow for spectroscopic analysis of nitroimidazole isomers.



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Caption: Logic for distinguishing isomers using NMR as the primary technique.

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